N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Overview
Description
N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases.
Mechanism of Action
N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide works by selectively inhibiting the activity of protein kinases that are involved in the signaling pathways that regulate cell growth and survival. Specifically, it binds to the ATP-binding site of these kinases and prevents them from phosphorylating their downstream targets. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors. It has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is a potent and selective inhibitor of several protein kinases, making it a valuable tool for studying the signaling pathways that regulate cell growth and survival. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions.
Future Directions
There are several future directions for the study of N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new targets for this compound, which may lead to the development of new therapeutic applications. Additionally, the study of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Scientific Research Applications
N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others. These kinases play a crucial role in the signaling pathways that regulate cell proliferation, differentiation, and survival.
properties
IUPAC Name |
N-cycloheptyl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-25-18-9-8-16(14-17(18)19(22)21-10-12-26-13-11-21)27(23,24)20-15-6-4-2-3-5-7-15/h8-9,14-15,20H,2-7,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJESRHKCMRFVPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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